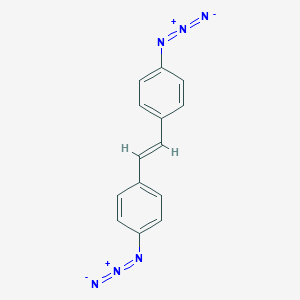

p,p'-Diazidostilbene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azido-4-[(E)-2-(4-azidophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N6/c15-19-17-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)18-20-16/h1-10H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEONUWVYWIJPF-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10193-62-1 | |

| Record name | p,p'-Diazidostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010193621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,p'-diazidostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Properties of p,p'-Diazidostilbene

For Researchers, Scientists, and Drug Development Professionals

Abstract

p,p'-Diazidostilbene (4,4'-diazidostilbene) is a photosensitive organic compound that has garnered significant interest for its utility as a photo-crosslinking agent and a building block in materials science. Upon ultraviolet irradiation, it generates highly reactive nitrene intermediates, which can undergo a variety of reactions, including insertion into C-H bonds, addition to double bonds, and dimerization. This reactivity makes it a valuable tool for applications such as polymer modification and bioconjugation. This technical guide provides a comprehensive overview of the synthesis of this compound, its key chemical and physical properties, and detailed experimental protocols.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the reduction of p,p'-dinitrostilbene to p,p'-diaminostilbene, followed by diazotization of the diamine and subsequent substitution with an azide group.

Step 1: Synthesis of p,p'-Diaminostilbene

The precursor, p,p'-diaminostilbene, is most commonly synthesized via the reduction of p,p'-dinitrostilbene. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a prevalent and efficient method.

Experimental Protocol: Catalytic Hydrogenation of p,p'-Dinitrostilbene

-

Reaction Setup: In a high-pressure autoclave, a suspension of p,p'-dinitrostilbene in an aqueous medium is prepared. A cobalt-based catalyst, such as Raney cobalt, is added to the mixture.

-

Hydrogenation: The autoclave is sealed and purged with hydrogen gas. The reaction mixture is heated to a temperature between 100-160°C and pressurized with hydrogen to 20-120 bar. The reaction is allowed to proceed with vigorous stirring.

-

Monitoring and Workup: The progress of the reaction can be monitored by the cessation of hydrogen uptake. Once the reaction is complete, the autoclave is cooled to room temperature and carefully depressurized.

-

Isolation and Purification: The catalyst is removed by filtration. The resulting aqueous solution of p,p'-diaminostilbene can be used directly in the next step or the product can be isolated by adjusting the pH to precipitate the diamine, followed by filtration, washing with water, and drying.

Step 2: Synthesis of this compound from p,p'-Diaminostilbene

The conversion of p,p'-diaminostilbene to this compound involves a diazotization reaction followed by treatment with an azide salt.

Experimental Protocol: Diazotization and Azidation of p,p'-Diaminostilbene

-

Diazotization: p,p'-Diaminostilbene is suspended in an acidic aqueous solution (e.g., hydrochloric acid) and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The completion of the diazotization is confirmed by a positive test with starch-iodide paper, indicating a slight excess of nitrous acid.

-

Azidation: To the cold solution of the bis-diazonium salt, a solution of sodium azide in water is added slowly. The addition is exothermic, and the temperature should be carefully controlled to prevent the decomposition of the diazonium salt. The azide ions displace the diazonium groups, leading to the formation of this compound, which typically precipitates from the reaction mixture.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed thoroughly with cold water to remove any residual salts, and then dried under vacuum in the dark. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can be performed for further purification.

Logical Relationship of the Synthesis Process

The Versatile Photoreactive Probe: A Technical Guide to p,p'-Diazidostilbene and its Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

p,p'-Diazidostilbene and its sulfonated derivatives are bifunctional aryl azide compounds that serve as potent tools in various research and industrial applications. Their utility stems from the photo-inducible generation of highly reactive nitrene intermediates upon exposure to ultraviolet light. This property makes them invaluable as photo-crosslinking agents in the formulation of negative photoresists for photolithography and as probes for investigating molecular interactions through photoaffinity labeling. This in-depth technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its use in photolithography and as a potential tool for studying protein-protein interactions. Detailed experimental principles, quantitative data, and workflow diagrams are presented to facilitate its application in a research setting.

Core Principles: The Photochemistry of this compound

This compound contains two azide (-N₃) groups attached to a stilbene backbone. The fundamental principle behind its application lies in the photochemistry of the azide group. Upon irradiation with ultraviolet (UV) light, typically in the range of 330-380 nm, the azide moiety undergoes photolysis, leading to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive nitrene intermediate.

This nitrene species is a potent electrophile and can undergo a variety of reactions, including insertion into C-H and N-H bonds, and addition to C=C double bonds. This reactivity allows for the formation of stable covalent bonds with nearby molecules, a process known as photo-crosslinking. In the case of this compound, the presence of two azide groups allows it to act as a bifunctional crosslinker, capable of linking two separate molecular entities or inducing intramolecular crosslinks.

Application in Photolithography: Negative Photoresists

A significant application of this compound derivatives, particularly the water-soluble 4,4'-diazidostilbene-2,2'-disulfonic acid salts, is in the formulation of negative photoresists.[1] In this context, the diazidostilbene derivative acts as a photosensitizer or photo-crosslinking agent within a polymer matrix, often polyvinylpyrrolidone.

Mechanism of Action in Negative Photoresists

In a negative photoresist formulation, the unexposed regions remain soluble in a developer solution. Upon exposure to UV light through a photomask, the this compound derivative generates nitrenes, which then crosslink the polymer chains of the resin. This crosslinking increases the molecular weight and decreases the solubility of the exposed regions, rendering them insoluble in the developer. Consequently, after development, the unexposed, soluble portions are washed away, leaving behind a negative image of the mask.

Quantitative Data for Photosensitive Formulations

The following table summarizes the composition of photosensitive solutions prepared with various salts of 4,4'-diazidostilbene-2,2'-disulfonic acid, as described in U.S. Patent US5041570A.

| Component | Solution A | Solution B | Solution C | Solution D |

| 4,4'-diazidostilbene-2,2'-disulfonate Salt | Tetramethylammonium | Triethylamine | Dibutylamine | Sodium |

| Amount of Photosensitive Agent (g) | 0.220 | 0.261 | 0.274 | 0.200 |

| 4.5% Aqueous Polyvinylpyrrolidone (g) | 30.0 | 30.0 | 30.0 | 30.0 |

| Silane Coupling Agent (g) | 0.015 | 0.015 | 0.015 | 0.015 |

| Surfactant (Emulgen 913) (g) | 0.009 | 0.009 | 0.009 | 0.009 |

| Water (g) | 10.0 | 10.0 | 10.0 | 10.0 |

| Isopropyl Alcohol (g) | 10.0 | 10.0 | 10.0 | 10.0 |

Data sourced from U.S. Patent US5041570A.

The spectral properties of these photosensitive salts are crucial for determining the optimal wavelength for exposure.

| Salt of 4,4'-diazidostilbene-2,2'-disulfonic acid | λmax (nm) | Molar Extinction Coefficient (εmax) |

| Dibutylamine Salt | 335 | 40,988 |

| Triethylamine Salt | 335 | 41,300 |

Data sourced from U.S. Patent US5041570A.

Experimental Protocol: Photolithography using a Diazidostilbene-based Negative Photoresist

The following is a representative experimental protocol for a photolithography process using a this compound-based negative photoresist.

1. Substrate Preparation:

- Start with a clean and dry substrate (e.g., silicon wafer, glass plate).

- Dehydrate the substrate by baking at 200°C for 30 minutes to ensure good adhesion of the photoresist.

2. Photoresist Coating:

- Apply the photosensitive solution (as formulated in the table above) to the center of the substrate.

- Spin-coat the substrate to achieve a uniform thin film. The spinning speed and time will determine the thickness of the resist layer. A typical starting point would be 3000 rpm for 30 seconds.

3. Pre-bake:

- Soft-bake the coated substrate on a hot plate or in an oven at 80°C for 20 minutes.[1] This step removes the solvent from the photoresist film.

4. Exposure:

- Place a photomask over the photoresist-coated substrate.

- Expose the substrate to a UV light source with a wavelength corresponding to the absorption maximum of the diazidostilbene derivative (around 335 nm). The exposure time will depend on the intensity of the light source and the desired degree of crosslinking.

5. Development:

- Immerse the exposed substrate in a suitable developer solution (e.g., an aqueous solution of a weak base) to dissolve and remove the unexposed, uncrosslinked regions of the photoresist.

- Rinse the substrate with deionized water to stop the development process.

- Dry the substrate with a stream of nitrogen.

6. Post-bake:

- Hard-bake the substrate at a higher temperature (e.g., 120-140°C) for 20-30 minutes. This step further strengthens the crosslinked resist, improving its resistance to subsequent etching processes.

7. Etching and Stripping:

The patterned photoresist can now be used as a mask for etching the underlying substrate.

After etching, the remaining photoresist is removed (stripped) using a suitable solvent or plasma ashing.

Figure 1. Experimental workflow for photolithography using a negative photoresist. Application in Biological Research: Photoaffinity Labeling and Crosslinking

The ability of this compound to form covalent bonds upon photoactivation makes it a potentially powerful tool for photoaffinity labeling and crosslinking studies aimed at elucidating molecular interactions, particularly protein-protein interactions. In this application, a derivative of this compound can be designed to bind to a specific target molecule. Upon UV irradiation, the photoreactive nitrenes will covalently crosslink to interacting partners in close proximity.

General Principles of Photoaffinity Labeling

Photoaffinity labeling is a technique used to identify the binding partners of a molecule of interest (the "bait"). A photoaffinity probe is synthesized by incorporating a photoreactive group, such as an aryl azide, into the bait molecule. The probe is then introduced into a biological system (e.g., cell lysate, purified protein mixture), where it binds to its target. Subsequent exposure to UV light activates the photoreactive group, leading to the formation of a covalent bond between the probe and its binding partner (the "prey"). The covalently linked complex can then be isolated and the prey molecule identified, typically by mass spectrometry.

This compound as a Homobifunctional Crosslinker

As a homobifunctional crosslinker, this compound can be used to study the proximity of molecules in a complex. When introduced into a protein complex, for example, photoactivation can lead to the crosslinking of two proteins that are spatially close to each other. The identification of these crosslinked proteins can provide valuable information about the architecture of the complex.

While the principles are sound, it is important to note that detailed, peer-reviewed experimental protocols for the specific use of this compound in protein crosslinking studies are not as readily available as for other photo-crosslinking agents. Researchers wishing to employ this molecule for such applications may need to optimize experimental conditions such as concentration, irradiation time, and wavelength based on the general principles of photoaffinity labeling and the known photochemical properties of aryl azides.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from 4,4'-diaminostilbene or its sulfonated analog. The key transformation is the conversion of the amino groups to azide groups. This is commonly achieved through a diazotization reaction followed by azidation.

General Synthetic Scheme:

-

Diazotization: The starting diamine is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to convert the amino groups into diazonium salts (-N₂⁺).

-

Azidation: The diazonium salt solution is then treated with an azide salt (e.g., sodium azide) to displace the diazonium group and form the desired aryl azide.

Careful control of reaction conditions, such as temperature and pH, is crucial for achieving high yields and purity.

Conclusion

This compound and its derivatives are versatile chemical tools with established applications in photolithography and potential for use in the study of biological interactions. Their utility is rooted in the clean and efficient photo-generation of reactive nitrene intermediates. This guide provides a foundational understanding of the principles, quantitative data, and experimental workflows associated with the use of this compound. For researchers in materials science, the detailed information on photoresist formulations offers a strong starting point for process development. For biochemists and drug discovery professionals, while specific protocols for protein crosslinking are less common, the fundamental principles of photoaffinity labeling outlined here provide a framework for the development of novel probes to explore the molecular landscapes of biological systems. Further research into the application of this compound in biological contexts is warranted to fully exploit its potential as a molecular probe.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Photo-Crosslinking Mechanism of p,p'-Diazidostilbene

This guide provides a detailed examination of the photo-crosslinking mechanism of this compound, a cornerstone molecule in photochemistry with significant applications in materials science, microelectronics, and bioconjugation. The document outlines the fundamental photochemical processes, reaction pathways, and experimental considerations.

Core Principles of Photo-Activation

The utility of this compound as a photo-crosslinker is rooted in the photochemical reactivity of its two aryl azide groups. In the absence of light, these functional groups are relatively inert. However, upon exposure to ultraviolet (UV) radiation, they undergo a predictable decomposition pathway, generating highly reactive intermediates that can form stable covalent bonds with a wide variety of molecules.

The process is initiated by the absorption of UV light by the stilbene chromophore.[1] This absorbed energy is transferred to the azide groups, leading to their rapid decomposition.[1] The primary steps are:

-

Photoexcitation: The molecule absorbs a photon, typically in the UV range, promoting it to an excited electronic state.

-

Nitrogen Extrusion: The excited azide group (-N₃) rapidly eliminates a molecule of dinitrogen (N₂), which is a highly favorable and irreversible process.[2]

-

Nitrene Formation: The loss of N₂ results in the formation of a highly reactive electron-deficient intermediate known as a nitrene.[1][2][3]

This generation of two nitrene intermediates from a single this compound molecule allows it to act as a potent crosslinker, covalently bridging two separate molecular chains or sites.

Caption: Photo-activation pathway of this compound.

The Reactive Nitrene Intermediate and Crosslinking Pathways

The nitrene intermediate is the key species responsible for the crosslinking reaction. It is a neutral species containing a nitrogen atom with six valence electrons, making it highly electrophilic and reactive. Nitrenes can exist in two spin states: a singlet state and a triplet state, which exhibit different reactivities.[1] The singlet nitrene is typically the initial photoproduct and can undergo intersystem crossing to the more stable triplet state.[1]

The generated nitrenes can undergo several types of reactions to form covalent crosslinks:

-

C-H Insertion: Singlet nitrenes can directly insert into carbon-hydrogen (C-H) single bonds, a common reaction pathway for crosslinking polymers with saturated hydrocarbon backbones.

-

Addition to Unsaturated Bonds: Nitrenes readily add across carbon-carbon double bonds (C=C) to form three-membered aziridine rings.[1]

-

Azo Compound Formation: At higher concentrations, triplet nitrenes can dimerize or react with unphotolyzed azide groups to form stable azo compounds (R-N=N-R).[1]

-

Hydrogen Abstraction: Triplet nitrenes, which behave like diradicals, can abstract hydrogen atoms from the surrounding matrix, leading to the formation of an amine and a new radical on the substrate, which can then participate in further reactions.

The presence of molecular oxygen can influence these pathways, as it can act as a scavenger for the reactive nitrene intermediates, particularly the triplet state.[1]

Caption: Reaction pathways of the nitrene intermediate.

Quantitative Data

Quantitative understanding of the photoprocess is crucial for optimizing crosslinking applications. The key parameter is the quantum yield (ϕ), which describes the efficiency of a photochemical process.

| Parameter | Value | Conditions | Reference |

| Chemical Formula | C₁₄H₁₀N₆ | - | [4] |

| Molecular Weight | 262.27 g/mol | - | [1][4] |

| Azide IR Stretch | 2100–2120 cm⁻¹ | - | [1] |

| Quantum Yield (ϕ) | 0.26 | For 2,2′-disubstituted diazidostilbene derivative | [5] |

Note: The quantum yield can vary depending on the specific molecular structure, the surrounding matrix, temperature, and the excitation wavelength.

Experimental Protocols

A generalized protocol for using this compound as a photo-crosslinker involves sample preparation, irradiation, and subsequent analysis to confirm crosslinking.

A. Materials and Preparation

-

Photo-crosslinker: this compound.

-

Matrix: The polymer or biological system to be crosslinked (e.g., polystyrene, poly(triaryl amine), chitosan).[2][5]

-

Solvent: A suitable solvent that dissolves both the crosslinker and the matrix without reacting with them (e.g., dimethylformamide (DMF), tetrahydrofuran (THF)).[1]

-

Procedure:

-

Dissolve the polymer/substrate in the chosen solvent to the desired concentration.

-

Add this compound to the solution. The concentration typically ranges from a few to several weight percent relative to the polymer.[5]

-

Mix thoroughly until a homogeneous solution is obtained. All steps should be performed in subdued light or in vessels wrapped in foil to prevent premature photo-activation.[6]

-

Cast the solution onto a substrate to form a thin film or prepare the sample in a suitable container (e.g., quartz cuvette) for irradiation.

-

Remove the solvent by evaporation, often under vacuum.

-

B. Photo-Irradiation

-

Light Source: A UV lamp with an appropriate wavelength output is required. Common wavelengths used for activating aryl azides are 254 nm and 365 nm.[2][6]

-

Procedure:

-

Place the prepared sample under the UV lamp.

-

Irradiate the sample for a specified duration. The time required for complete crosslinking depends on the light intensity, concentration of the crosslinker, and the film thickness. This often ranges from seconds to minutes.[2]

-

Ensure uniform irradiation over the entire sample area.

-

C. Analysis and Confirmation

-

Solubility Test: A simple and effective method. Before crosslinking, the material is soluble in an appropriate solvent. After successful crosslinking, the resulting polymer network becomes insoluble.

-

FTIR Spectroscopy: This technique is used to monitor the disappearance of the characteristic azide peak. The strong vibrational stretch of the azide group is located at approximately 2100-2120 cm⁻¹.[1] A successful reaction is confirmed by the significant reduction or complete disappearance of this peak after UV exposure.[3]

Caption: General experimental workflow for photo-crosslinking.

Conclusion

This compound is a powerful and versatile photo-crosslinking agent whose mechanism is based on the light-induced generation of highly reactive nitrene intermediates. These intermediates form robust covalent bonds with surrounding molecules through a variety of reaction pathways, including C-H insertion and addition to double bonds. A thorough understanding of this mechanism, coupled with controlled experimental protocols, enables its effective use in advanced applications ranging from creating stable polymer films for organic electronics to immobilizing biological molecules for drug delivery and tissue engineering.

References

- 1. This compound | 10193-62-1 | Benchchem [benchchem.com]

- 2. Photocrosslinkable natural polymers in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C14H10N6 | CID 5375803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to the Structure and Reactivity of p,p'-Diazidostilbene

For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Diazidostilbene (4,4'-diazidostilbene) is a photosensitive organic compound that has garnered significant interest in various scientific fields, particularly in polymer chemistry and biochemistry, due to its ability to function as a potent photo-crosslinking agent. Upon exposure to ultraviolet (UV) light, it undergoes photolysis to generate highly reactive nitrene intermediates. These nitrenes can subsequently undergo a variety of reactions, including insertion into C-H bonds and addition to double bonds, enabling the formation of covalent linkages between molecules. This unique reactivity makes this compound and its derivatives invaluable tools for applications such as photoaffinity labeling and the crosslinking of polymers. This guide provides a comprehensive overview of the structure, reactivity, and experimental protocols related to this compound and its better-documented sulfonated derivative, disodium 4,4'-diazidostilbene-2,2'-disulfonate.

Molecular Structure and Properties

The core structure of this compound consists of a stilbene backbone (a central ethylene bridge connecting two phenyl rings) with an azide group (-N₃) at the para position of each phenyl ring. The molecule can exist as either the (E)- or (Z)-isomer, with the (E)-isomer being generally more stable.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₀N₆ |

| Molecular Weight | 262.27 g/mol |

| IUPAC Name | 1-azido-4-[(E)-2-(4-azidophenyl)ethenyl]benzene |

| CAS Number | 10193-62-1 |

A widely used and studied derivative is the disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate, which exhibits enhanced water solubility due to the presence of sulfonate groups.

Table 2: Physicochemical Properties of Disodium 4,4'-Diazidostilbene-2,2'-disulfonate Tetrahydrate

| Property | Value |

| Molecular Formula | C₁₄H₈N₆Na₂O₆S₂·4H₂O |

| Molecular Weight | 538.42 g/mol |

| Appearance | Light yellow to brown crystalline powder |

| Solubility | Highly soluble in water |

| CAS Number | 2718-90-3 |

Spectroscopic Data

Table 3: Spectroscopic Data for Stilbene Azide Derivatives

| Spectroscopic Technique | Feature | Wavelength/Wavenumber/Chemical Shift |

| UV-Vis Spectroscopy | λmax | ~335 nm (for the triethylamine salt of the disulfonic acid derivative)[1] |

| FTIR Spectroscopy | Azide (N₃) stretch | 2100–2120 cm⁻¹ |

| trans-Stilbene C-H bend | ~965 cm⁻¹ | |

| ¹H NMR Spectroscopy | trans-Stilbene vinyl protons | δ 7.2–7.4 ppm (doublet, J ≈ 16.4 Hz) |

| Aromatic protons | δ 7.0-7.8 ppm (multiplets) | |

| ¹³C NMR Spectroscopy | Aromatic carbons | δ 120-140 ppm |

| Vinylic carbons | δ ~129 ppm |

Experimental Protocols

The synthesis of this compound and its derivatives typically proceeds through a diazotization-azidation pathway starting from the corresponding diamine precursor. The following is a detailed methodology for the synthesis of the key precursor, 4,4'-diaminostilbene-2,2'-disulfonic acid, and its subsequent conversion to the diazido derivative.

Synthesis of 4,4'-Diaminostilbene-2,2'-disulfonic Acid

This precursor is commonly synthesized via the catalytic hydrogenation of 4,4'-dinitrostilbene-2,2'-disulfonic acid.

-

Reaction: Catalytic hydrogenation

-

Starting Material: 4,4'-dinitrostilbene-2,2'-disulfonic acid

-

Catalyst: Cobalt catalyst, often supported on kieselguhr (e.g., 35% Co, reduced at 250°C)

-

Medium: Aqueous medium

-

Temperature: 70–180°C (optimal ranges often between 100–160°C)

-

Hydrogen Pressure: 5–150 bars of hydrogen (often 20–120 bars)

-

pH: Maintained between 6.0 and 8.5, sometimes achieved by passing CO₂ into the solution.

Synthesis of Disodium 4,4'-Diazidostilbene-2,2'-disulfonate

This two-step protocol involves the diazotization of the diamine precursor followed by azidation.

Step 1: Diazotization

-

Dissolve the 4,4'-diaminostilbene-2,2'-disulfonic acid precursor in an acidic aqueous medium (e.g., hydrochloric acid).

-

Cool the solution to 0–5°C in an ice bath to ensure the stability of the resulting diazonium salt.

-

Slowly add a solution of sodium nitrite (NaNO₂) as the nitrosating agent. Maintain a pH below 2.0 with excess acid.

-

Stir the reaction mixture for 1–2 hours at 0–5°C.

Step 2: Azidation

-

To the cold solution of the diazonium salt, slowly add a solution of sodium azide (NaN₃).

-

The reaction involves the replacement of the diazo groups with azide functionalities: Ar-N₂⁺Cl⁻ + NaN₃ → Ar-N₃ + NaCl + N₂.

-

Allow the reaction to proceed to completion, which may be indicated by the cessation of nitrogen gas evolution.

-

The product, disodium 4,4'-diazidostilbene-2,2'-disulfonate, can then be isolated and purified, often by precipitation and washing. A patent for a triethylamine salt of this compound reported a synthesis yield of 96.6%.[2]

Reactivity and Mechanism of Action

The utility of this compound as a crosslinking agent stems from its photochemical reactivity. Upon absorption of UV light, the azide groups undergo photolysis, leading to the extrusion of dinitrogen (N₂) and the formation of highly reactive nitrene intermediates.

Caption: Photochemical activation of this compound.

The initially formed singlet nitrenes are highly reactive and can undergo several reaction pathways. They can also undergo intersystem crossing to the more stable triplet nitrene state, which exhibits different reactivity.

Reactions of Nitrene Intermediates

The generated nitrenes are the key species responsible for the crosslinking of polymers and other molecules. Their primary reactions include:

-

C-H Bond Insertion: Singlet nitrenes can directly insert into carbon-hydrogen bonds, forming a new C-N bond. This is a key mechanism for crosslinking in saturated polymer matrices.

-

Addition to Double Bonds: Singlet nitrenes can add to carbon-carbon double bonds to form aziridines.

-

Dimerization: At higher concentrations, triplet nitrenes can dimerize to form azo compounds (R-N=N-R).

Caption: Major reaction pathways of photogenerated nitrenes.

Polymer Crosslinking Workflow

The overall process of using this compound for photocrosslinking a polymer matrix can be summarized in the following workflow:

-

Formulation: this compound is mixed with the polymer to be crosslinked, typically in a suitable solvent to ensure homogeneous distribution.

-

Coating and Drying: The mixture is coated onto a substrate to form a thin film, and the solvent is evaporated.

-

UV Exposure: The polymer film containing this compound is exposed to UV radiation.

-

Crosslinking: The photogenerated nitrenes react with the polymer chains, forming covalent crosslinks and rendering the polymer insoluble.

Caption: Experimental workflow for polymer photocrosslinking.

Conclusion

This compound is a versatile and powerful tool for researchers in various scientific disciplines. Its ability to form highly reactive nitrene intermediates upon UV irradiation allows for efficient crosslinking of polymers and the study of molecular interactions through photoaffinity labeling. While detailed quantitative data for the parent compound can be challenging to find, its sulfonated derivatives are well-characterized and offer a water-soluble alternative for many applications. Understanding the fundamental principles of its structure, spectroscopic properties, and photochemical reactivity is key to successfully employing this compound in research and development.

References

The Advent of Stilbene-Based Crosslinkers: A Technical Guide to Their Discovery and Application

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the discovery and history of stilbene-based crosslinkers. This whitepaper provides a comprehensive overview of the core science, from the foundational photochemical principles to their modern applications in chemical biology and drug discovery, with a particular focus on neurodegenerative diseases.

Introduction: The Photoreactive Nature of Stilbenes

Stilbene, a deceptively simple diarylethene, possesses a rich photochemistry that has been harnessed for a variety of applications. The cornerstone of its utility as a crosslinker lies in its ability to undergo a [2+2] photocycloaddition reaction upon irradiation with ultraviolet (UV) light. This reaction joins two stilbene molecules, or a stilbene and another alkene, to form a cyclobutane ring, effectively creating a covalent crosslink. This unique photoreactivity allows for precise spatial and temporal control over the crosslinking process, making stilbene-based reagents powerful tools for probing molecular interactions.

A Historical Perspective: From Photocyclization to Crosslinking

The journey to employing stilbenes as crosslinkers began with the fundamental study of their photochemical properties. An early key discovery in the field of stilbene photochemistry was the intramolecular photocyclization of stilbenes to form phenanthrenes, a reaction extensively studied by Mallory and catalyzed by iodine, as reported in 1964.[1] While this intramolecular reaction did not directly lead to intermolecular crosslinking, it laid the groundwork for understanding the reactivity of stilbenes upon photoexcitation.

The transition from understanding intramolecular photocyclization to harnessing intermolecular [2+2] photocycloaddition for crosslinking purposes evolved over time, primarily within the field of polymer chemistry. Scientists recognized that incorporating stilbene moieties into polymer chains rendered the materials photocrosslinkable, allowing for the light-induced modification of polymer properties. This concept was later adapted for biological applications, where the ability to covalently link interacting biomolecules with spatial and temporal control offered a significant advantage over traditional chemical crosslinkers.

The Chemistry of Stilbene-Based Crosslinkers

Stilbene-based crosslinkers are typically bifunctional molecules. They contain at least one stilbene moiety as the photoreactive group and one or more reactive groups that allow for their conjugation to biomolecules such as proteins or nucleic acids.

Synthesis of Stilbene-Based Crosslinkers

A variety of synthetic routes have been developed to produce stilbene derivatives. Common methods include:

-

Wittig Reaction: A widely used method for forming the carbon-carbon double bond of the stilbene core.

-

Horner-Wadsworth-Emmons (HWE) Reaction: An alternative to the Wittig reaction, often providing better E/Z selectivity.

-

Perkin Condensation: A classic method for synthesizing certain stilbene derivatives.[2]

-

Cross-Coupling Reactions: Modern palladium-catalyzed reactions, such as the Heck and Suzuki couplings, offer efficient and versatile methods for stilbene synthesis.

These synthetic strategies allow for the introduction of a wide range of functional groups, enabling the design of crosslinkers with specific properties, such as varying spacer arm lengths, solubility, and reactivity towards different functional groups on biomolecules.

Table 1: Common Synthetic Reactions for Stilbene Scaffolds

| Reaction Name | Description | Typical Reagents |

| Wittig Reaction | Reaction of a phosphonium ylide with an aldehyde or ketone. | Benzyltriphenylphosphonium halide, base, benzaldehyde derivative. |

| Horner-Wadsworth-Emmons | Reaction of a phosphonate carbanion with an aldehyde or ketone. | Diethyl benzylphosphonate, base, benzaldehyde derivative. |

| Perkin Condensation | Condensation of an aromatic aldehyde and an acid anhydride. | Phenylacetic acid, acetic anhydride, base. |

| Heck Coupling | Palladium-catalyzed reaction of an aryl halide with an alkene. | Styrene derivative, aryl halide, palladium catalyst, base. |

| Suzuki Coupling | Palladium-catalyzed coupling of an organoboron compound with an organohalide. | Styrylboronic acid, aryl halide, palladium catalyst, base. |

Experimental Protocols

The following provides a generalized protocol for photocrosslinking experiments using a stilbene-based crosslinker. Specific parameters such as concentration, irradiation time, and wavelength will need to be optimized for each specific application.

General Protocol for Protein-Protein Photocrosslinking

-

Conjugation: The stilbene-based crosslinker is conjugated to the bait protein via a reactive group (e.g., NHS ester for primary amines).

-

Incubation: The conjugated bait protein is incubated with the prey protein to allow for complex formation.

-

Photocrosslinking: The sample is irradiated with UV light (typically around 365 nm) for a specified period to induce photocycloaddition.

-

Analysis: The crosslinked products are analyzed by techniques such as SDS-PAGE, Western blotting, and mass spectrometry to identify the crosslinked proteins and the site of crosslinking.

Quantitative Analysis using Mass Spectrometry

Quantitative crosslinking-mass spectrometry (QCLMS) can be employed to study conformational changes in proteins and protein complexes.[3][4][5][6] This technique often utilizes isotopically labeled crosslinkers to differentiate between different states of a protein or complex. By comparing the relative abundance of crosslinked peptides, subtle structural changes can be detected and quantified.[3][4]

Workflow for Quantitative Crosslinking-Mass Spectrometry:

Caption: A generalized workflow for quantitative crosslinking-mass spectrometry (QCLMS).

Applications in Research and Drug Development

Stilbene-based crosslinkers and probes have found significant applications in various fields, most notably in the study of neurodegenerative diseases.

Probing Amyloid-β Aggregation in Alzheimer's Disease

A significant area of research for stilbene derivatives is their use as fluorescent probes and inhibitors of amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. The stilbene scaffold has a high affinity for the beta-sheet structures of Aβ fibrils. This property has been exploited to design fluorescent probes for the detection and imaging of amyloid plaques.

Furthermore, bifunctional stilbene derivatives have been developed to both target and modulate the aggregation of metal-associated Aβ species.[7] These compounds can interfere with the aggregation process and reduce the neurotoxicity of Aβ oligomers.

Signaling Pathway of Amyloid-β Aggregation and Stilbene Probe Interaction:

Caption: The amyloid-β aggregation pathway and the points of intervention for stilbene-based probes.

Crosslinking of Nucleic Acids

Stilbene derivatives have also been successfully employed for the site-selective photocrosslinking of DNA. By incorporating stilbene pairs into a DNA duplex, irradiation with visible light in the presence of a photosensitizer can induce a [2+2] photocycloaddition, leading to a covalent crosslink between the DNA strands. This technique provides a powerful tool for the construction of photoresponsive DNA circuits and nanodevices.

Future Directions

The field of stilbene-based crosslinkers continues to evolve. Future research is likely to focus on the development of novel crosslinkers with improved properties, such as longer wavelength activation to minimize photodamage to biological samples, and enhanced cell permeability for in vivo crosslinking studies. The integration of stilbene-based crosslinking with advanced mass spectrometry techniques and computational modeling will further refine our understanding of complex biological systems and accelerate the drug discovery process.

About

This technical guide provides a comprehensive overview of stilbene-based crosslinkers for researchers, scientists, and drug development professionals. It covers the historical development, underlying chemistry, experimental protocols, and key applications of these versatile photochemical tools.

References

- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wellcomeopenresearch.org [wellcomeopenresearch.org]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.kaist.ac.kr [pure.kaist.ac.kr]

The Photochemical Landscape of p,p'-Diazidostilbene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p,p'-Diazidostilbene (4,4'-diazidostilbene) is a photoactive organic compound that has garnered significant interest in various scientific and technological fields, primarily owing to its ability to form highly reactive nitrene intermediates upon ultraviolet (UV) irradiation. This property makes it a valuable tool in applications such as photoaffinity labeling for drug discovery, as a photosensitizer in polymer chemistry, and in the manufacturing of photoresists. This technical guide provides a comprehensive overview of the core photochemical properties of this compound, including its synthesis, spectroscopic characteristics, and the fundamental photochemical reactions it undergoes. The information presented herein is intended to serve as a detailed resource for researchers and professionals working with or considering the use of this versatile molecule.

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process starting from 4,4'-dinitrostilbene-2,2'-disulfonic acid. The initial step involves the reduction of the nitro groups to amino groups, followed by the conversion of the amino groups to azide functionalities.

A common synthetic route involves the catalytic hydrogenation of 4,4'-dinitrostilbene-2,2'-disulfonic acid to produce 4,4'-diaminostilbene-2,2'-disulfonic acid. This intermediate is then subjected to diazotization using sodium nitrite in an acidic medium, followed by treatment with sodium azide to yield the final diazido product. While this synthesis is well-established for the sulfonated derivative, a similar pathway can be envisioned for the non-sulfonated analog, starting from 4,4'-dinitrostilbene.

Caption: Synthetic pathway for this compound.

Spectroscopic Properties

| Compound | λmax (nm) | Molar Extinction Coefficient (εmax, M⁻¹cm⁻¹) |

| Triethylamine salt of 4,4'-diazidostilbene-2,2'-disulfonic acid | 335 | 41,300 |

| Dibutylamine salt of 4,4'-diazidostilbene-2,2'-disulfonic acid | 335 | 40,988 |

| Tetramethylammonium salt of 2,6-bis-(4'-azidobenzal)-4-methyl-cyclohexanone-2,2'-disulfonic acid | 383 | 27,835 |

| Triethylamine salt of 2,6-bis-(4'-azidobenzal)-4-methyl-cyclohexanone-2,2'-disulfonic acid | 383 | 28,741 |

| Data sourced from patent US5041570A for sulfonated derivatives of diazidostilbene and related compounds.[1] |

The absorption maximum (λmax) around 335 nm for the sulfonated stilbene derivatives suggests that the parent this compound will also absorb strongly in the UVA range. The high molar extinction coefficients indicate a high probability of light absorption, which is a prerequisite for efficient photochemical reactions.

Core Photochemical Reactions

Upon absorption of UV radiation, this compound undergoes two primary photochemical reactions: photodecomposition of the azide groups and trans-cis isomerization of the stilbene backbone.

Photodecomposition via Nitrene Intermediates

The hallmark of aryl azide photochemistry is the extrusion of molecular nitrogen (N₂) to generate a highly reactive nitrene intermediate. This process is the foundation of this compound's utility in cross-linking and labeling applications. The initially formed singlet nitrene is in a high-energy state and can undergo several reactions, including insertion into C-H and N-H bonds, or intersystem crossing to the more stable triplet nitrene.

Caption: Photodecomposition pathway of this compound.

Trans-Cis Isomerization

Similar to other stilbene derivatives, this compound is expected to undergo reversible trans-cis photoisomerization. Upon absorption of a photon, the molecule is promoted to an excited state where rotation around the central double bond becomes possible. The molecule can then relax to either the trans or cis isomer in the ground state. The photostationary state, i.e., the equilibrium ratio of trans and cis isomers under continuous irradiation, depends on the absorption spectra of the two isomers and their respective isomerization quantum yields at the irradiation wavelength. Studies on 4,4'-diazidostilbene in a polystyrene matrix have confirmed that trans-cis isomerization occurs concurrently with the photodecomposition of the azide groups.

Caption: Trans-cis isomerization of this compound.

Experimental Protocols

General Protocol for Photolysis and UV-Vis Monitoring

This protocol provides a general framework for the photolysis of this compound and for monitoring the reaction progress using UV-Vis spectroscopy.

-

Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a buffer solution for biological applications). The concentration should be adjusted to have an absorbance of approximately 1 at the desired irradiation wavelength.

-

UV-Vis Spectrum: Record the initial UV-Vis absorption spectrum of the solution using a spectrophotometer.

-

Irradiation: Irradiate the solution in a quartz cuvette with a suitable UV lamp (e.g., a mercury lamp with filters or a UV LED) at a wavelength corresponding to the absorption maximum of the compound. The temperature should be controlled using a water bath or a cooling system.

-

Monitoring: At regular time intervals, stop the irradiation and record the UV-Vis spectrum. The decrease in the absorbance at the λmax of the starting material and the appearance of new absorption bands can be used to monitor the progress of the photolysis and isomerization.

-

Data Analysis: Plot the absorbance at λmax versus irradiation time to determine the rate of photodecomposition. Isosbestic points, where the absorbance remains constant, may indicate the interconversion of two species.

Determination of Photodecomposition Quantum Yield (Φd)

The quantum yield of photodecomposition is a measure of the efficiency of the photochemical reaction. It is defined as the number of molecules decomposed per photon absorbed. A common method for determining quantum yields is chemical actinometry.

-

Actinometry: Determine the photon flux of the light source using a chemical actinometer, such as potassium ferrioxalate. This involves irradiating the actinometer solution under the same conditions as the sample and measuring the amount of photoproduct formed.

-

Sample Irradiation: Irradiate the this compound solution for a specific time, ensuring that the conversion is kept low (typically <10%) to avoid complications from product absorption.

-

Analysis: Determine the number of this compound molecules decomposed during irradiation using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The quantum yield (Φd) is calculated using the following formula: Φd = (moles of reactant decomposed) / (moles of photons absorbed)

Caption: Workflow for quantum yield determination.

Conclusion

This compound exhibits a rich photochemistry dominated by the efficient generation of nitrene intermediates and trans-cis isomerization. These properties make it a powerful tool in various areas of chemical and biological research. While specific quantitative photochemical data for the non-sulfonated parent compound remains elusive in the readily accessible literature, the information available for its sulfonated derivatives provides a solid foundation for understanding its behavior. The experimental protocols outlined in this guide offer a starting point for researchers to investigate and harness the unique photochemical properties of this versatile molecule. Further detailed studies are warranted to fully characterize the photophysical and photochemical parameters of this compound, which will undoubtedly expand its applications in science and technology.

References

In-depth Analysis of p,p'-Diazidostilbene's Electronic Structure: A Theoretical Perspective

A comprehensive theoretical examination of the electronic structure and photochemical behavior of p,p'-diazidostilbene remains a developing area of research. While extensive computational studies on the parent stilbene molecule and other derivatives have been conducted, a detailed theoretical guide specifically for the p,p'-diazido substituted variant is not extensively documented in publicly available research.

This guide, intended for researchers, scientists, and professionals in drug development, aims to synthesize the foundational computational approaches that would be applied to understand the electronic properties of this compound. In the absence of specific published data for this molecule, the methodologies and the expected nature of the results will be outlined based on theoretical studies of analogous compounds.

Theoretical Framework for Electronic Structure Calculation

The investigation of the electronic structure of molecules like this compound typically employs a range of quantum chemical methods. These methods are crucial for predicting molecular geometries, electronic states, and reaction pathways, which are often difficult to probe experimentally.

Computational Methods

A multi-tiered approach is generally adopted for such studies, starting with more computationally economical methods and progressing to more accurate, resource-intensive techniques.

-

Density Functional Theory (DFT): This is a workhorse method for determining the ground-state geometry and electronic properties. Functionals such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G* or larger), would be appropriate for initial geometry optimizations and frequency calculations.

-

Time-Dependent Density Functional Theory (TD-DFT): To investigate the excited electronic states, which are fundamental to understanding the molecule's photochemistry, TD-DFT is a common choice. This method can predict vertical excitation energies and oscillator strengths, providing a theoretical absorption spectrum.

-

Complete Active Space Self-Consistent Field (CASSCF): For molecules with complex electronic structures, such as those with multiple low-lying excited states or those undergoing bond-breaking processes (like the decomposition of the azide groups), CASSCF is often necessary. This multiconfigurational method provides a more accurate description of the electronic wavefunction.

-

Multiconfigurational Second-Order Perturbation Theory (CASPT2): To improve upon the energies obtained from CASSCF calculations, CASPT2 is frequently used. It incorporates dynamic electron correlation, leading to more accurate energy levels and potential energy surfaces.

Expected Electronic Properties and Photochemical Behavior

The introduction of the two azide groups at the para positions of the stilbene core is expected to significantly influence its electronic structure and photochemical reactivity.

Ground State Properties

DFT calculations would provide insights into the optimized geometries of the cis and trans isomers of this compound. Key parameters such as bond lengths, bond angles, and dihedral angles could be determined and compared to the parent stilbene molecule. The azide groups are anticipated to have a notable effect on the electronic distribution in the phenyl rings.

Excited State Properties and Photochemistry

The photochemistry of this compound is expected to be rich and complex. Upon photoexcitation, several processes could occur:

-

Cis-Trans Isomerization: Similar to stilbene, photoinduced isomerization between the cis and trans forms is a likely pathway. Theoretical calculations can elucidate the potential energy surfaces of the ground and excited states to map out the isomerization mechanism.

-

Nitrogen Extrusion from Azide Groups: The azide groups can undergo photodecomposition, leading to the extrusion of molecular nitrogen (N₂) and the formation of highly reactive nitrene intermediates. This process is of significant interest for applications in photolabeling and materials science. Theoretical studies can predict the energy barriers for this decomposition pathway.

The following diagram illustrates a potential logical workflow for the theoretical investigation of this compound's photochemistry.

Data Presentation

Should quantitative data from theoretical calculations become available, it would be presented in a structured tabular format for clarity and ease of comparison.

Table 1: Calculated Ground State Properties of this compound Isomers

| Property | trans-p,p'-Diazidostilbene | cis-p,p'-Diazidostilbene |

|---|---|---|

| Relative Energy (kcal/mol) | ||

| Central C=C Bond Length (Å) | ||

| C-N Bond Length (Azide) (Å) | ||

| N-N Bond Lengths (Azide) (Å) |

| Phenyl Ring Dihedral Angle (°) | | |

Table 2: Calculated Vertical Excitation Energies (eV) and Oscillator Strengths (f) of trans-p,p'-Diazidostilbene

| Electronic Transition | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | ||

| S₀ → S₂ |

| S₀ → S₃ | | |

Experimental Protocols for Theoretical Calculations

A detailed protocol for the theoretical investigation of this compound would involve the following steps:

-

Model Building: Construction of the initial 3D structures of cis- and trans-p,p'-diazidostilbene using molecular modeling software.

-

Ground State Optimization:

-

Perform geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-31G*) to locate the energy minima of the isomers.

-

Confirm that the optimized structures correspond to true minima by ensuring the absence of imaginary frequencies.

-

-

Excited State Calculations:

-

Perform TD-DFT or CASSCF calculations at the optimized ground-state geometries to determine vertical excitation energies and oscillator strengths.

-

For CASSCF, the active space should be carefully chosen to include the π and π* orbitals of the stilbene core and the relevant orbitals of the azide groups.

-

-

Potential Energy Surface Exploration:

-

Scan the potential energy surfaces along key reaction coordinates, such as the dihedral angle of the central C=C bond for isomerization and the C-N bond distance for azide decomposition.

-

These scans should be performed for both the ground and relevant excited states.

-

-

Locating Conical Intersections:

-

Identify regions where the potential energy surfaces of different electronic states cross (conical intersections), as these are crucial for understanding non-radiative decay pathways.

-

Employ specialized algorithms to optimize the geometries of these conical intersections.

-

The following diagram illustrates the logical relationship between the different computational steps.

In-Depth Technical Guide: Nitrene Formation from p,p'-Diazidostilbene Upon UV Irradiation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the photochemical generation of nitrenes from p,p'-diazidostilbene, a process of significant interest in materials science, cross-linking applications, and photochemistry. Upon exposure to ultraviolet (UV) radiation, the diazide functionality of this compound undergoes photolysis to yield highly reactive dinitrene intermediates. This document details the fundamental principles of this photochemical transformation, collates available data, presents a representative experimental protocol for inducing and analyzing nitrene formation, and visualizes the key reaction pathway and experimental workflow. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from related studies on aromatic azides to provide a thorough understanding of the process.

Introduction to Aromatic Azide Photochemistry

Aromatic azides are a class of photosensitive molecules that, upon absorption of UV light, extrude molecular nitrogen (N₂) to form highly reactive nitrene intermediates. This property makes them valuable as photoinitiators for polymerization, as cross-linking agents, and for surface modification. The stilbene backbone in this compound introduces additional photochemical and photophysical properties, including the potential for cis-trans isomerization, which can influence the overall photochemical outcome. The formation of a dinitrene from this compound opens pathways to the formation of novel polymeric materials and functionalized surfaces.

Photochemical Reaction Pathway

The primary photochemical event upon UV irradiation of this compound is the sequential or concerted loss of two molecules of nitrogen to form the corresponding dinitrene. The reaction proceeds through an excited singlet state of the azide, which then undergoes intersystem crossing to a triplet state or directly decomposes. The resulting nitrene can exist in either a singlet or triplet state, with the triplet state generally being the ground state for aromatic nitrenes.

Quantitative Data

Table 1: Spectroscopic Data (Representative)

| Compound | Solvent/Matrix | λmax (nm) (Azide) | λmax (nm) (Nitrene) | Reference |

| 4,4'-Diazidobenzophenone | Dichloromethane | 302 | Not specified | [2] |

| Polystyrene (for context) | Film | ~260 | N/A | [3][4] |

Note: The absorption maximum of the nitrene is often difficult to determine due to its high reactivity and transient nature.

Experimental Protocols

The following section outlines a detailed, generalized methodology for the UV irradiation of this compound in a polymer matrix and subsequent analysis.

Materials and Equipment

-

This compound: Synthesized according to literature procedures.

-

Polymer Matrix: Polystyrene (PS) or Poly(methyl methacrylate) (PMMA).

-

Solvent: Dichloromethane or Toluene.

-

Substrate: Quartz slides or silicon wafers.

-

Spin Coater: For creating thin polymer films.

-

UV Lamp: A high-pressure mercury lamp with appropriate filters to select the irradiation wavelength (e.g., 254 nm or 300 nm).

-

UV-Vis Spectrophotometer: To monitor the disappearance of the azide absorption band.

-

FTIR Spectrometer: To monitor the disappearance of the azide stretching vibration and the appearance of new functional groups.

-

Nitrogen Glove Box or Vacuum Oven: For sample preparation and handling to minimize oxygen and moisture.

Experimental Workflow

Detailed Procedure

-

Solution Preparation: Prepare a solution of this compound and the chosen polymer (e.g., 1-5 wt% of the azide relative to the polymer) in a suitable solvent. The total solute concentration should be optimized for spin coating to achieve the desired film thickness.

-

Film Deposition: Clean the substrate (e.g., quartz slide) thoroughly. Deposit the solution onto the substrate and spin-coat to create a uniform thin film. The spin speed and time will determine the film thickness.

-

Drying: Dry the film in a vacuum oven or a nitrogen-filled glove box to remove residual solvent.

-

Initial Characterization: Record the initial UV-Vis and FTIR spectra of the film. The UV-Vis spectrum should show the characteristic absorption of the stilbene chromophore and the azide groups. The FTIR spectrum should display a strong absorption band around 2100 cm⁻¹ corresponding to the asymmetric stretching vibration of the azide group.[5]

-

UV Irradiation: Place the sample in a UV irradiation setup. The sample should be positioned at a fixed distance from the lamp to ensure consistent light intensity. Irradiate the film for specific time intervals.

-

Post-Irradiation Analysis: After each irradiation interval, record the UV-Vis and FTIR spectra.

-

Data Analysis:

-

UV-Vis: Monitor the decrease in the absorbance at the λmax of the azide. The appearance of new absorption bands may indicate the formation of photoproducts. Isosbestic points can suggest a clean conversion of one species to another.[2]

-

FTIR: Monitor the decrease in the intensity of the azide peak at ~2100 cm⁻¹. The rate of disappearance can be used to determine the photolysis kinetics. The appearance of new peaks may provide information about the reaction products (e.g., amine groups from hydrogen abstraction).

-

Characterization of Nitrene Intermediates

Direct detection of nitrene intermediates is challenging due to their short lifetimes. However, several advanced spectroscopic techniques can be employed:

-

Transient Absorption Spectroscopy: This technique allows for the detection of short-lived species by measuring changes in absorption immediately following a short pulse of light. It can provide information on the electronic spectra and kinetics of the nitrene intermediates.

-

Electron Spin Resonance (ESR) Spectroscopy: For triplet nitrenes, which are diradicals, ESR spectroscopy can be used for their detection and characterization.

Applications in Drug Development and Research

The ability to form highly reactive nitrene intermediates through photolysis has several potential applications in the fields of drug development and scientific research:

-

Photoaffinity Labeling: Azide-containing molecules can be used to identify and characterize binding sites of drugs on their biological targets. Upon irradiation, the nitrene can form a covalent bond with nearby amino acid residues.

-

Surface Modification: Surfaces can be functionalized with this compound and then irradiated to create a reactive surface that can be used for the immobilization of biomolecules or cells.

-

Drug Delivery: The photocleavage of the azide groups can be used to trigger the release of a drug from a carrier molecule or a hydrogel.

Conclusion

The UV-induced formation of nitrenes from this compound is a powerful tool for chemists and materials scientists. While specific quantitative data for this particular molecule is sparse in the literature, the general principles of aromatic azide photochemistry provide a solid foundation for its application. The experimental protocols and characterization methods outlined in this guide offer a starting point for researchers interested in exploring the potential of this versatile photochemical reaction. Further research is needed to quantify the efficiency of nitrene formation from this compound and to fully characterize the resulting intermediates and their subsequent reactions.

References

A Technical Guide to the Foundational Photochemistry of Stilbene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of stilbene photochemistry, a field of fundamental importance with implications for areas ranging from materials science to photopharmacology. Stilbene and its derivatives serve as prototypical systems for understanding photoisomerization and other light-induced molecular transformations. This document provides a summary of key quantitative data, detailed experimental methodologies, and visual representations of the underlying photochemical processes.

Core Concepts in Stilbene Photochemistry

The photochemistry of stilbene is primarily characterized by two competing processes initiated upon absorption of ultraviolet light: trans-cis (or E/Z) photoisomerization and, in the case of cis-stilbene, photocyclization to form dihydrophenanthrene, which can be subsequently oxidized to phenanthrene.

The photoisomerization of stilbene involves the conversion between the trans (E) and cis (Z) isomers. Upon photoexcitation, the molecule is promoted from the ground electronic state (S0) to an excited singlet state (S1). From the S1 state, the molecule can undergo rotation around the central carbon-carbon double bond. This rotation leads to a "twisted" intermediate geometry, which is thought to be a key region on the potential energy surface from which the molecule can decay back to the S0 state as either the trans or cis isomer. The process can also be sensitized to occur via a triplet state mechanism.

Quantitative Data in Stilbene Photochemistry

The efficiency and dynamics of stilbene photochemistry are characterized by several key quantitative parameters, including quantum yields and excited-state lifetimes. These values are often dependent on the specific isomer, solvent, and temperature.

| Parameter | trans-Stilbene | cis-Stilbene | Conditions | Reference |

| Fluorescence Quantum Yield (Φf) | 0.04-0.05 | < 10-4 | Non-viscous solvents (e.g., hexane) | [1] |

| Isomerization Quantum Yield (Φt→c) | 0.36 | - | Hexane | [2] |

| Isomerization Quantum Yield (Φc→t) | - | 0.31 | Hexane | [2] |

| S1 Excited-State Lifetime (τS1) | ~1 ps (vibrational dephasing) | 0.3 ps | Hexane | [3][4][5] |

| S1 Fluorescence Decay Time Constants | - | τA = 0.23 ± 0.05 ps, τB = 1.2 ± 0.2 ps | Cyclohexane | [6] |

Signaling Pathways and Reaction Mechanisms

The photochemical reactions of stilbene can be represented as a series of steps involving different electronic and conformational states.

trans-cis Photoisomerization

The photoisomerization of stilbene can proceed through both singlet and triplet pathways. The direct photoisomerization primarily occurs through the singlet manifold.

Caption: Photoisomerization of stilbene via the singlet excited state.

Sensitized Photoisomerization via Triplet State

In the presence of a triplet sensitizer, stilbene can undergo isomerization through its triplet excited state (T1). The sensitizer absorbs light and, through intersystem crossing, populates its own triplet state. It then transfers this energy to ground-state stilbene.

Caption: Sensitized photoisomerization of stilbene.

Photocyclization of cis-Stilbene

cis-Stilbene can undergo an electrocyclic reaction upon photoexcitation to form 4a,4b-dihydrophenanthrene (DHP). DHP is an unstable intermediate that can revert to cis-stilbene or be oxidized to the stable aromatic compound, phenanthrene.[7]

Caption: Photocyclization of cis-stilbene to phenanthrene.

Experimental Protocols

The study of stilbene photochemistry relies on a variety of spectroscopic and analytical techniques. Below are outlines of key experimental methodologies.

Femtosecond Time-Resolved Spectroscopy

This technique is crucial for observing the ultrafast dynamics of photoexcited molecules.

Experimental Workflow: Femtosecond Transient Absorption Spectroscopy

Caption: Workflow for femtosecond transient absorption spectroscopy.

Methodology:

-

Laser Source: A femtosecond laser system generates ultrashort pulses (e.g., <100 fs) of light.

-

Beam Splitting: The laser output is split into a high-intensity "pump" beam and a lower-intensity "probe" beam.

-

Pump Excitation: The pump beam is directed to the sample, exciting the stilbene molecules to their S1 state.

-

Probe Delay: The probe beam travels through a variable optical delay line, which precisely controls its arrival time at the sample relative to the pump pulse.

-

Probing the Excited State: The delayed probe beam passes through the excited sample volume. The absorption of the probe beam is measured as a function of wavelength and delay time.

-

Detection: The transmitted probe beam is directed into a spectrometer and detector to record the transient absorption spectrum. By varying the pump-probe delay, the evolution of the excited state can be mapped in real-time.[8]

Quantum Yield Determination

The quantum yield of photoisomerization is a measure of the efficiency of the process.

Methodology:

-

Sample Preparation: Solutions of the stilbene isomer of interest are prepared in a suitable solvent (e.g., hexane, acetonitrile) at a known concentration.

-

Irradiation: The sample is irradiated with a light source of a specific wavelength, typically one that is strongly absorbed by the starting isomer. A chemical actinometer may be used to measure the photon flux.

-

Analysis: The composition of the solution (i.e., the relative concentrations of the cis and trans isomers) is monitored over time using techniques such as UV-Vis absorption spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The quantum yield is calculated from the initial rate of formation of the product isomer and the measured rate of photon absorption by the starting isomer. For reversible photoisomerizations, analysis at the photostationary state can also be used to determine the ratio of quantum yields.[9]

Computational Chemistry

Theoretical calculations, such as density functional theory (DFT), are often employed to investigate the potential energy surfaces of the ground and excited states of stilbene. These calculations provide insights into the structures of intermediates and the energy barriers for isomerization, complementing experimental findings.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Femtosecond Raman spectra of cis-stilbene and trans-stilbene with isotopomers in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Femtosecond fluorescence study of the reaction pathways and nature of the reactive S1 state of cis-stilbene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthr ... - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00560E [pubs.rsc.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. scispace.com [scispace.com]

- 10. A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Mechanism of the direct trans→cis photoisomerization of stilbene. Part 1.—Potential energy surfaces of the lowest excited states - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for p,p'-Diazidostilbene Photo-Crosslinking of Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for utilizing p,p'-diazidostilbene-2,2'-disulfonic acid as a photo-crosslinking reagent to study protein-protein interactions. This reagent is a valuable tool for capturing transient and stable protein complexes in various biological contexts.

Introduction

This compound and its sulfonated derivatives are homobifunctional photo-crosslinking reagents. The core of their functionality lies in the two azide (-N₃) groups, which are chemically inert in the dark but become highly reactive upon exposure to ultraviolet (UV) light. Irradiation with UV light of an appropriate wavelength leads to the formation of short-lived, highly reactive nitrene intermediates. These nitrenes can then form covalent bonds by inserting into C-H, N-H, or O-H bonds of nearby amino acid residues, effectively "trapping" interacting proteins. The stilbene backbone acts as a spacer arm, defining the distance between the two reactive groups. The sulfonated form, this compound-2,2'-disulfonic acid, offers improved aqueous solubility, making it particularly suitable for use in biological buffers.

Principle of the Method

The process of photo-crosslinking with this compound involves three key stages:

-

Incubation: The crosslinking reagent is mixed with the protein sample, allowing it to diffuse and be in proximity to potential interaction sites.

-

Photoactivation: The sample is irradiated with UV light, typically in the 350-370 nm range, which converts the azide groups into highly reactive nitrenes.

-

Crosslinking and Analysis: The nitrene intermediates react rapidly with adjacent protein residues, forming stable covalent crosslinks. The resulting crosslinked products can then be analyzed by various techniques, such as SDS-PAGE, Western blotting, and mass spectrometry, to identify the interacting proteins and map the interaction interfaces.

Quantitative Data Summary

Due to the nature of photo-crosslinking, optimal conditions are highly dependent on the specific proteins and buffer systems being investigated. The following table provides a summary of typical starting ranges for key experimental parameters that should be optimized for each specific application.

| Parameter | Recommended Starting Range | Considerations |

| Crosslinker Concentration | 0.1 - 2 mM | Higher concentrations can lead to increased non-specific crosslinking and protein aggregation. Lower concentrations may result in low crosslinking efficiency. |

| Protein Concentration | 0.1 - 5 mg/mL | Should be optimized based on the abundance and affinity of the interacting proteins. |

| UV Irradiation Wavelength | 350 - 370 nm | A handheld UV lamp is often sufficient. The specific wavelength may need to be optimized for the chromophore of the specific diazidostilbene derivative. |

| UV Irradiation Time | 5 - 30 minutes | Longer irradiation times can increase crosslinking yield but may also lead to protein damage. |

| Irradiation Distance | 2 - 10 cm | The intensity of UV light decreases with distance. This parameter should be kept consistent between experiments. |

| Temperature | 4°C to Room Temperature | Lower temperatures (on ice) can help to preserve protein integrity during irradiation. |

| Quenching Agent (Optional) | 50 - 100 mM Tris or Glycine | Can be added after irradiation to consume any unreacted nitrenes. |

Experimental Protocols

Materials and Reagents

-

This compound-2,2'-disulfonic acid disodium salt tetrahydrate (CAS: 2718-90-3)

-

Protein sample in a suitable buffer (e.g., PBS, HEPES, or Tris)

-

Handheld UV lamp (e.g., 365 nm)

-

Reaction tubes (e.g., microcentrifuge tubes)

-

Ice bucket

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

SDS-PAGE reagents and equipment

-

Coomassie stain or Western blotting reagents

Protocol for Photo-Crosslinking

-

Prepare Stock Solution: Prepare a 10-50 mM stock solution of this compound-2,2'-disulfonic acid in an appropriate aqueous buffer (e.g., 50 mM HEPES, pH 7.5). Note: Perform this step in the dark or under a red safe light to avoid premature activation of the crosslinker.

-

Incubation: In a microcentrifuge tube, mix your protein sample with the crosslinker stock solution to the desired final concentration (e.g., 1 mM). The final volume will depend on the amount of sample required for downstream analysis.

-

Control Samples: Prepare control samples, including a sample with no crosslinker and a sample with the crosslinker but no UV irradiation.

-

Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature or on ice to allow the crosslinker to equilibrate with the protein. Note: Keep the samples in the dark.

-

UV Irradiation: Place the reaction tubes on ice, remove the caps, and irradiate from above with a UV lamp at a fixed distance. Irradiate for the desired amount of time (e.g., 15 minutes).

-